N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a thiazole-acetamide derivative featuring a substituted phenyl ring (5-chloro-2-methylphenyl) and a urea-linked 4-chlorophenylcarbamoyl group on the thiazole ring. This compound belongs to a class of bioactive molecules where the thiazole core and substituted acetamide side chains are critical for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-11-2-3-13(21)8-16(11)24-17(26)9-15-10-28-19(23-15)25-18(27)22-14-6-4-12(20)5-7-14/h2-8,10H,9H2,1H3,(H,24,26)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKJUFBDRJRARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H17Cl2N3O
- Molecular Weight : 363.26 g/mol
- SMILES Notation : Cc1cc(Cl)ccc1C(=O)N(c2ncc(SC(=O)N(c3ccc(Cl)cc3)C(=O)c2)C(=O)C)C
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antibacterial Activity
Several studies have assessed the antibacterial properties of similar compounds, demonstrating moderate to strong activity against various bacterial strains. For instance, derivatives with thiazole moieties have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess similar properties.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and urease. Enzyme inhibition assays suggest that compounds with similar structures can effectively inhibit these enzymes, which are crucial in various physiological processes.
- Acetylcholinesterase Inhibition : The inhibition of AChE is significant for treating conditions like Alzheimer's disease. Compounds exhibiting IC50 values lower than 10 µM are considered potent inhibitors.
| Compound | IC50 (µM) |
|---|---|
| Reference Standard (Eserine) | 0.5 |
| N-(5-chloro-2-methylphenyl)-... | TBD |
Case Studies
Several case studies highlight the pharmacological potential of compounds with similar structures:
- Study on Thiazole Derivatives : A study demonstrated that thiazole-based compounds showed promising results in inhibiting tumor cell proliferation and reducing inflammatory markers in vitro.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of thiazole derivatives in treating various cancers and inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its dual chloro-substitution (on both the phenyl and carbamoyl groups) and the urea linkage between the thiazole and 4-chlorophenyl moiety. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
The urea linkage introduces additional hydrogen-bonding sites, which may enhance target binding specificity compared to Mirabegron’s hydroxyethylamino group .
Biological Activity :
- Mirabegron’s β3-adrenergic receptor agonism highlights the importance of thiazole-acetamide scaffolds in receptor targeting. The target compound’s urea group could modulate selectivity for other receptors or enzymes .
- Compounds like 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide demonstrate that electron-withdrawing groups (e.g., nitro) enhance reactivity, suggesting the target’s 4-chlorophenylcarbamoyl group may similarly influence electronic properties .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step coupling (e.g., carbodiimide-mediated urea formation), as seen in analogous structures . This contrasts with simpler acetamides formed via direct acylation .
Research Findings and Data
Crystallographic Insights
Pharmacological Potential
- Mirabegron Analogs: Thiazole-acetamide derivatives with polar side chains (e.g., hydroxyethylamino) show high receptor affinity. The target’s urea group could mimic this polarity while offering metabolic stability .
- Antimicrobial Activity : Chloro-substituted thiazole-acetamides (e.g., 2-(4-chlorophenyl)-N-(thiazol-2-yl)acetamide) inhibit bacterial growth, suggesting the target compound may share this trait .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
